molecular formula C18H22N4O4S B2881108 N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1171345-37-1

N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2881108
CAS No.: 1171345-37-1
M. Wt: 390.46
InChI Key: VTFFIDJPGRCTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a synthetic organic compound featuring a complex molecular architecture designed for advanced chemical and pharmaceutical research. This molecule is characterized by the integration of a 5-cyclopropyl-1,3,4-oxadiazole ring system connected to a piperidine scaffold, which is further linked via a sulfonyl group to a para-substituted phenylacetamide . The 1,3,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry, often associated with a range of biological activities, and its substitution with a cyclopropyl group can influence the compound's electronic properties and metabolic stability. The central piperidine ring is a common motif found in bioactive molecules and can contribute to conformational rigidity. The N-acetyl sulfonamide group attached to the phenyl ring is a functional group of high interest, often utilized in the design of enzyme inhibitors and receptor antagonists. This unique combination of structural features makes this chemical entity a valuable intermediate or building block for researchers working in drug discovery and development. It is particularly useful for probing structure-activity relationships (SAR), screening for new biological activities, and developing novel therapeutic agents targeting various diseases. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12(23)19-15-4-6-16(7-5-15)27(24,25)22-10-8-14(9-11-22)18-21-20-17(26-18)13-2-3-13/h4-7,13-14H,2-3,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFFIDJPGRCTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. Therefore, it’s plausible that this compound may interact with targets related to these biological activities.

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties, which could potentially influence their interaction with biological targets. The presence of the sulfonyl group and the piperidine ring could also contribute to the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities associated with oxadiazoles, it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Pharmacokinetics

The presence of the oxadiazole ring, which is known to be a part of many marketed drugs, suggests that this compound may have favorable pharmacokinetic properties.

Result of Action

Given the anti-infective activities associated with oxadiazoles, it’s plausible that this compound may exert its effects by inhibiting the growth or activity of infectious agents.

Biological Activity

N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound that incorporates a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from relevant studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
Molecular Formula C18H22N4O4S
Molecular Weight 378.45 g/mol
IUPAC Name This compound

The biological activity of this compound is largely attributed to the oxadiazole moiety. Compounds containing oxadiazole rings have been reported to exhibit:

  • Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that compounds with similar structures can inhibit growth in various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antidepressant Effects : Research has demonstrated that oxadiazole derivatives can interact with serotonin receptors, particularly the 5-HT1A receptor. In vivo studies using the forced swimming test (FST) model have shown that certain derivatives exhibit antidepressant-like effects comparable to established medications like fluoxetine .
  • Enzyme Inhibition : The interaction of this compound with key metabolic enzymes suggests potential applications in metabolic disorders. For example, it may inhibit enzymes involved in fatty acid biosynthesis .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial potential of oxadiazole derivatives. One notable study found that compounds similar to this compound exhibited potent activity against resistant strains of bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics .

Bacterial Strain MIC (µg/mL) Reference Drug (Vancomycin)
Staphylococcus aureus0.1250.25
Escherichia coli0.51
Methicillin-resistant S. aureus (MRSA)0.06250.5

Antidepressant Activity

In a study assessing the antidepressant effects of various oxadiazole derivatives, this compound was evaluated for its binding affinity to the 5-HT1A receptor. Results indicated a promising binding affinity similar to known antidepressants .

Study 1: Antimicrobial Efficacy

In a recent study by Dhumal et al., several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy against Mycobacterium bovis. The results indicated that compounds with a piperidine moiety showed enhanced activity due to their ability to disrupt bacterial cell wall synthesis .

Study 2: Antidepressant Potential

A comparative analysis involving the forced swimming test revealed that N-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonamide derivatives exhibited significant reductions in immobility time compared to control groups, indicating potential antidepressant properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences in substituents and pharmacological activities among analogous compounds:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Reference
Target Compound C₁₈H₂₁N₅O₄S (inferred) 5-Cyclopropyl oxadiazole, piperidinyl sulfonyl Antibacterial (under investigation)
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) C₁₃H₁₉N₃O₃S 4-Methylpiperazinyl sulfonyl Analgesic (paracetamol-like)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) C₁₂H₁₈N₄O₃S Piperazinyl sulfonyl Anti-hypernociceptive
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-... (Compound 8a) C₂₄H₂₆ClN₅O₄S 4-Chlorophenyl sulfonyl, 2,4-dimethylphenyl acetamide Not explicitly reported
N-[4-[[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]sulfonyl]phenyl]acetamide C₁₆H₁₄N₄O₄S 5-Phenyl oxadiazole, amino sulfonyl Physicochemical data only

Pharmacological Activity Analysis

  • Antibacterial Activity : The target compound shares structural similarities with derivatives reported by Khobare et al. (), where piperidinylsulfonyl and oxadiazole groups were critical for disrupting bacterial cell walls. However, the cyclopropyl substituent may improve metabolic stability compared to phenyl or alkyl analogs .
  • Analgesic Activity : Compound 35 () demonstrates that piperazinyl sulfonyl groups enhance central nervous system penetration, whereas the target compound’s piperidinyl group may reduce off-target effects due to lower basicity .
  • Anti-hypernociceptive Activity: Compound 37 () highlights the role of piperazine in modulating inflammatory pain pathways. The absence of this moiety in the target compound suggests a divergent therapeutic profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.